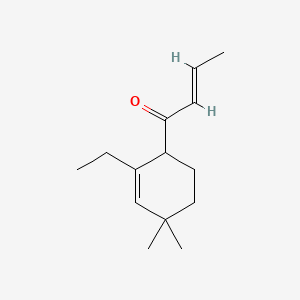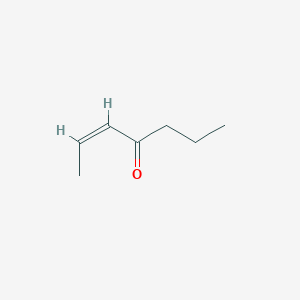![molecular formula C13H22N2O4 B15179963 1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] CAS No. 84697-12-1](/img/structure/B15179963.png)
1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two pyrrolidin-2-one rings connected by a methylene bridge, with hydroxyethyl groups attached to the nitrogen atoms of the pyrrolidinone rings
準備方法
The synthesis of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] typically involves the reaction of 3-(2-hydroxyethyl)pyrrolidin-2-one with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrolidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups in the pyrrolidinone rings can be reduced to form alcohols.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
科学的研究の応用
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the pyrrolidinone rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can be compared with similar compounds such as:
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-thione]: Similar structure but with a thione group instead of a carbonyl group.
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-amine]: Similar structure but with an amine group instead of a carbonyl group. The uniqueness of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
84697-12-1 |
|---|---|
分子式 |
C13H22N2O4 |
分子量 |
270.32 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1-[[3-(2-hydroxyethyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H22N2O4/c16-7-3-10-1-5-14(12(10)18)9-15-6-2-11(4-8-17)13(15)19/h10-11,16-17H,1-9H2 |
InChIキー |
OLOQISZYVGCIPI-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C1CCO)CN2CCC(C2=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















